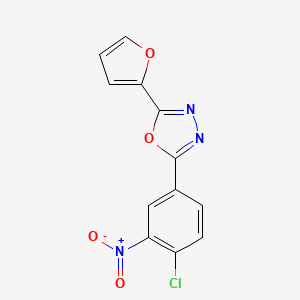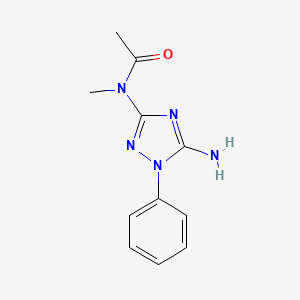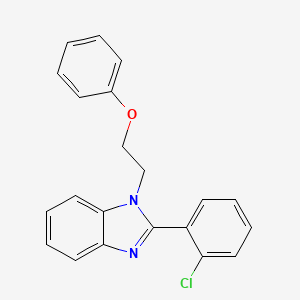
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide, also known as CCMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CCMB belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide is not fully understood, but research has shown that it acts by inhibiting the activity of certain enzymes and receptors that are involved in cancer cell proliferation and survival. 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of bacterial and fungal growth. Additionally, 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide in lab experiments include its high potency against cancer cells and its low toxicity towards normal cells. Additionally, 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit good solubility in various solvents, making it easy to work with in the lab. However, the limitations of using 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide, including the development of new derivatives with improved potency and selectivity against cancer cells. Additionally, research could focus on the optimization of the synthesis method for 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide to make it more cost-effective and accessible for researchers. Furthermore, the potential applications of 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide in the field of antibiotics and antifungals could be explored further.
Synthesemethoden
The synthesis of 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-chloro-4-methylaniline in the presence of a base. The final product is obtained through the addition of a solution of hydrochloric acid in ether.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. Research has shown that 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-3-5-11(8-13(9)17)18-15(19)12-7-10(16)4-6-14(12)20-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMHETWOLFSSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)

![N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5798915.png)



![1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5798957.png)
![3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5798964.png)
![1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B5798969.png)
